1-(3-Iodopropyl)-4-methoxybenzene
Description
1-(3-Iodopropyl)-4-methoxybenzene is an iodinated aromatic compound with the molecular formula C₁₀H₁₃OI and a molecular weight of 276.1 g/mol. It is synthesized via cobalt-catalyzed cross-coupling reactions, starting from 3-(4-methoxyphenyl)propan-1-ol, and is typically isolated as a colorless oil . The iodine atom in the 3-iodopropyl chain makes it a versatile intermediate in organic synthesis, particularly for constructing cyclobutane derivatives through cross-coupling methodologies .
Properties
IUPAC Name |
1-(3-iodopropyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAFBABZCQWYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure (Adapted from):
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Substrate : 1-(3-Bromopropyl)-4-methoxybenzene (CAS 57293-19-3).
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Reagents : Sodium iodide (2.5–3.0 equiv), acetone (solvent).
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Conditions : Stir at room temperature (20–25°C) for 12–24 hours.
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Workup : Filter precipitated NaBr, concentrate filtrate, and purify via flash chromatography (hexanes/ethyl acetate = 20:1).
Key Data:
Mechanistic Insight :
The reaction proceeds via backside attack by iodide () on the electrophilic carbon, facilitated by the polar aprotic solvent acetone. The insolubility of NaBr ensures Le Chatelier’s principle drives the reaction to completion.
Direct Alkylation of 4-Methoxyphenol
This two-step method involves alkylation of 4-methoxyphenol with 1,3-dibromopropane, followed by iodination.
Step 1: Synthesis of 1-(3-Bromopropyl)-4-Methoxybenzene ()
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Substrate : 4-Methoxyphenol (1.0 equiv), 1,3-dibromopropane (1.1 equiv).
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Reagents : Potassium carbonate (4.0 equiv), DMF (solvent).
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Conditions : Stir at 80°C for 4 hours.
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Workup : Extract with dichloromethane, wash with brine, and purify via flash chromatography (hexanes/acetone = 15:1).
Step 2: Iodination via Finkelstein Reaction
As described in Section 1, this step converts the bromo intermediate to the iodo product with ≥88% yield.
Alternative Iodination Methods
Appel Reaction
Triphenylphosphine () and iodine () mediate the conversion of 1-(3-hydroxypropyl)-4-methoxybenzene to the iodide.
Procedure ():
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Substrate : 1-(3-Hydroxypropyl)-4-methoxybenzene.
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Reagents : (1.5 equiv), (1.5 equiv), imidazole (2.5 equiv), DCM (solvent).
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Conditions : Stir at room temperature for 2 hours.
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Workup : Quench with , extract with DCM, and concentrate.
Palladium-Catalyzed Iodofluorination
A niche method for introducing iodine alongside fluorine via Pd catalysis ():
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Substrate : 1-(Allyl)-4-methoxybenzene.
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Reagents : , -fluoro reagent, .
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Conditions : Stir at 40°C in DMF.
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Yield : 53% (limited applicability).
Comparative Analysis of Methods
| Method | Yield (%) | Cost Efficiency | Scalability | Purity (%) |
|---|---|---|---|---|
| Finkelstein Reaction | 88–95 | High | Industrial | ≥97 |
| Direct Alkylation | 89–92 | Moderate | Lab-scale | ≥95 |
| Appel Reaction | 72–85 | Low | Small-scale | ≥90 |
Advantages of Finkelstein Reaction :
Limitations of Appel Reaction :
Critical Reaction Parameters
Solvent Selection
Temperature Control
Chemical Reactions Analysis
1-(3-Iodopropyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The iodopropyl group can be oxidized to form iodopropionic acid.
Reduction: The iodopropyl group can be reduced to form 3-iodopropylamine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like ammonia (NH3) or hydroxylamine (NH2OH) under basic conditions.
Major Products Formed:
Iodopropionic Acid: Formed by the oxidation of the iodopropyl group.
3-Iodopropylamine: Formed by the reduction of the iodopropyl group.
Substituted Derivatives: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Complex Organic Molecules
1-(3-Iodopropyl)-4-methoxybenzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Alkylation Reactions : The iodide group in 1-(3-Iodopropyl)-4-methoxybenzene can be easily substituted in nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex molecules.
- Suzuki Coupling Reactions : This compound can be utilized in Suzuki coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. Research has demonstrated its effectiveness in coupling with aryl boronic acids under palladium catalysis .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.
- Anticancer Agents : Studies have indicated that derivatives of 1-(3-Iodopropyl)-4-methoxybenzene exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the methoxy group can enhance the selectivity and potency of these compounds against specific cancer types .
- Neuroprotective Properties : Research has explored the neuroprotective effects of related compounds derived from 1-(3-Iodopropyl)-4-methoxybenzene, suggesting potential applications in treating neurodegenerative diseases .
Material Science Applications
In material science, 1-(3-Iodopropyl)-4-methoxybenzene is used as a building block for synthesizing functionalized polymers.
- Polymer Synthesis : The compound can be polymerized to create materials with specific electrical or optical properties. Its incorporation into polymer matrices has been studied for applications in organic electronics and photonic devices .
Mechanism of Action
The mechanism by which 1-(3-Iodopropyl)-4-methoxybenzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Halogen Influence: The iodine atom in 1-(3-Iodopropyl)-4-methoxybenzene contributes to its higher molecular weight compared to non-halogenated analogs like 1-(Cyclopropylmethyl)-4-methoxybenzene. Brominated derivatives (e.g., 1-(1,2-Dibromopropyl)-4-methoxybenzene) have even higher molecular weights due to bromine’s larger atomic mass .
- Reactivity : The iodopropyl chain enables participation in cross-coupling reactions (e.g., with cyclobutylmagnesium bromide to form cyclobutane derivatives) . In contrast, azido-containing analogs (e.g., 1-(3-Azido-1-methoxypropyl)-4-methoxybenzene) are reactive in photocycloadditions, forming cyclobutanes via [2+2] reactions .
Ecological and Toxicological Profiles
- Data Gaps : Many analogs, including 1-(3-Iodopropyl)-4-methoxybenzene, lack comprehensive ecological data (e.g., persistence, bioaccumulation) .
- Comparative Toxicity : The ethynylcyclopropyl analog exhibits acute toxicity, suggesting halogenated aromatic compounds generally require stringent safety protocols .
Biological Activity
1-(3-Iodopropyl)-4-methoxybenzene, also known as 1-(3-iodopropyl)-p-anisole, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and related compounds, providing a comprehensive overview of its mechanisms and applications.
Chemical Structure and Properties
1-(3-Iodopropyl)-4-methoxybenzene has the following chemical structure:
- IUPAC Name : 1-(3-Iodopropyl)-4-methoxybenzene
- Molecular Formula : C10H13I
- Molecular Weight : 252.12 g/mol
The compound features a methoxy group (-OCH₃) and an iodine atom attached to a propyl chain, which significantly influences its reactivity and biological properties.
Synthesis Methods
The synthesis of 1-(3-Iodopropyl)-4-methoxybenzene can be achieved through various methods, primarily involving the iodination of propyl-substituted aromatic compounds. One common approach is the reaction of 4-methoxyphenol with iodine in the presence of a suitable solvent under controlled conditions.
Biological Activity
While specific biological activity data for 1-(3-Iodopropyl)-4-methoxybenzene is limited, compounds with similar structures often exhibit noteworthy biological activities. Here are some potential areas of activity based on structural analogs:
- Antimicrobial Activity : Similar iodinated compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for 1-(3-Iodopropyl)-4-methoxybenzene.
- Antitumor Activity : Some studies indicate that iodinated aromatic compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Neurotransmitter Modulation : Compounds with methoxy groups are often studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Antimicrobial Studies
A study evaluating the antimicrobial properties of iodinated phenolic compounds found that derivatives similar to 1-(3-Iodopropyl)-4-methoxybenzene exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results in vitro.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(3-Iodopropyl)-4-methoxybenzene | TBD | Staphylococcus aureus |
| Iodinated Phenol Derivative | TBD | Escherichia coli |
Antitumor Activity
Another study explored the antitumor effects of similar iodinated compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Iodinated Compound A | TBD | HeLa |
| Iodinated Compound B | TBD | MCF-7 |
The proposed mechanism of action for 1-(3-Iodopropyl)-4-methoxybenzene involves:
- Receptor Interaction : Binding to specific receptors in the central nervous system may modulate neurotransmitter release.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular apoptosis.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation and survival pathways.
Q & A
What are the recommended synthetic routes for 1-(3-Iodopropyl)-4-methoxybenzene, and what analytical methods confirm its structure?
Basic Research Question
Methodological Answer:
A viable synthesis route involves nucleophilic substitution of a brominated precursor (e.g., 1-(3-bromopropyl)-4-methoxybenzene, CAS 57293-19-3 ) with iodine. This reaction typically employs sodium iodide in a polar aprotic solvent (e.g., acetone or DMF) under reflux. For higher yields, catalytic systems like copper(I) iodide or phase-transfer catalysts may be explored. Post-synthesis, purification via silica gel chromatography (hexane:ethyl acetate gradients) is recommended. Structural confirmation requires:
- 1H/13C NMR : To verify aromatic protons (δ 6.7–7.3 ppm for methoxybenzene) and alkyl/iodine-bearing chain signals .
- Mass Spectrometry (MS) : To confirm molecular ion peaks (expected m/z ≈ 290 for C10H13IO).
- Infrared (IR) Spectroscopy : To identify C-I stretching (~500 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
How can researchers resolve contradictions in reported reactivity data of 1-(3-Iodopropyl)-4-methoxybenzene under different catalytic conditions?
Advanced Research Question
Methodological Answer:
Contradictions in reactivity (e.g., unexpected side products or variable yields) may arise from catalyst-substrate interactions or solvent effects. Systematic approaches include:
- Catalyst Screening : Test palladium, copper, or nickel catalysts in cross-coupling reactions to assess efficiency .
- Solvent Polarity Studies : Compare reactivity in polar (DMF) vs. nonpolar (toluene) solvents to identify stabilizing/destabilizing effects.
- Kinetic Profiling : Use in-situ NMR or HPLC to monitor reaction progress and intermediate formation.
- Computational Modeling : Apply DFT calculations to map energy barriers for proposed reaction pathways .
What safety precautions are essential when handling 1-(3-Iodopropyl)-4-methoxybenzene in laboratory settings?
Basic Research Question
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use respiratory protection (NIOSH-approved N95/P2 masks) if airborne particulates are generated .
- Engineering Controls : Conduct reactions in fume hoods with proper ventilation to mitigate inhalation risks.
- Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent iodine degradation. Avoid contact with strong acids/bases to minimize hazardous decomposition .
How can researchers design experiments to assess the compound’s potential bioaccumulation given limited ecotoxicological data?
Advanced Research Question
Methodological Answer:
- In Vitro Assays : Use immobilized artificial membrane (IAM) chromatography to estimate log Kow (octanol-water partition coefficient) and predict bioaccumulation potential.
- QSAR Modeling : Apply quantitative structure-activity relationship models to extrapolate data from structurally similar iodinated aromatics .
- Microcosm Studies : Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations and monitor bioaccumulation via LC-MS/MS.
- Long-Term Monitoring : Deploy passive samplers in simulated environments to track persistence and degradation products .
What strategies mitigate iodine displacement during functionalization reactions involving 1-(3-Iodopropyl)-4-methoxybenzene?
Advanced Research Question
Methodological Answer:
Unintentional iodine loss can occur in nucleophilic or radical reactions. Mitigation strategies include:
- Protecting Groups : Temporarily protect the iodine moiety with trimethylsilyl groups during harsh reaction conditions.
- Low-Temperature Reactions : Perform reactions at ≤0°C to reduce iodine dissociation (e.g., Grignard or Suzuki couplings).
- Additives : Introduce iodine scavengers (e.g., silver nitrate) to suppress side reactions. Validate purity via GC-MS or HPLC post-reaction .
How does the iodine substituent influence the electronic properties of the methoxybenzene ring in spectroscopic studies?
Basic Research Question
Methodological Answer:
The electron-withdrawing iodine atom induces ring deactivation, observable via:
- UV-Vis Spectroscopy : Red-shifted absorption bands due to extended conjugation.
- NMR Chemical Shifts : Downfield shifts in aromatic protons adjacent to the iodine-bearing chain.
- Electrochemical Analysis : Cyclic voltammetry reveals altered oxidation potentials compared to non-iodinated analogs .
What are the challenges in scaling up the synthesis of 1-(3-Iodopropyl)-4-methoxybenzene for bulk research applications?
Advanced Research Question
Methodological Answer:
Scaling challenges include:
- Exothermic Reactions : Implement cooling systems (jacketed reactors) during iodination to prevent runaway reactions.
- Purification Bottlenecks : Optimize flash chromatography parameters (e.g., gradient elution) or switch to recrystallization (using ethanol/water mixtures).
- Iodine Stability : Use darkroom conditions or light-blocking reactors to prevent photodecomposition .
How can computational chemistry aid in predicting the reactivity of 1-(3-Iodopropyl)-4-methoxybenzene in novel reactions?
Advanced Research Question
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states for SN2 reactions.
- Docking Studies : Predict binding affinities in catalytic systems (e.g., palladium complexes for cross-couplings).
- Hammett Plots : Correlate substituent effects (σ+ values) with reaction rates to design targeted derivatizations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
